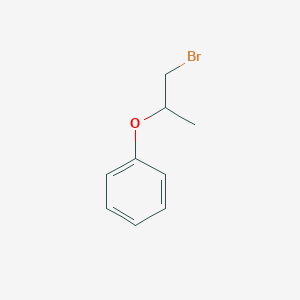

(2-Bromo-1-methyl-ethoxy)-benzene

Description

BenchChem offers high-quality (2-Bromo-1-methyl-ethoxy)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-1-methyl-ethoxy)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11BrO |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

1-bromopropan-2-yloxybenzene |

InChI |

InChI=1S/C9H11BrO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

DKSBHBVHZCRXGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)OC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathways for (2-Bromo-1-methyl-ethoxy)-benzene

Technical Guide: Precision Synthesis of (2-Bromo-1-methyl-ethoxy)-benzene

Document Control:

-

Topic: Regiocontrolled Synthesis of 1-Bromo-2-phenoxypropane

-

Target Molecule: (2-Bromo-1-methyl-ethoxy)-benzene[1]

-

CAS Registry: 1459-00-3 (Isomer generic); Specific isomer requires structural verification.[1]

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis of (2-Bromo-1-methyl-ethoxy)-benzene (also known as 1-bromo-2-phenoxypropane) presents a specific regiochemical challenge often overlooked in standard alkylation protocols. The target molecule features a phenoxy group attached to the secondary carbon of a propyl chain, with a bromine atom at the primary position.

Structural Target:

The Regioselectivity Paradox

Direct alkylation of phenol with propylene oxide typically yields the thermodynamic product where the phenoxide attacks the less hindered primary carbon, resulting in 1-phenoxy-2-propanol (

To guarantee the integrity of the (2-Bromo-1-methyl-ethoxy) motif, this guide advocates for a "Scaffold-Reduction-Substitution" strategy.[1] This pathway locks the oxygen to the secondary carbon using an ester intermediate before the bromine is introduced, eliminating regiochemical ambiguity.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity over step count.

Part 2: Detailed Synthesis Protocols

Phase 1: Scaffold Construction (Williamson Ether Synthesis)

Objective: Synthesize Ethyl 2-phenoxypropionate.[1] Rationale: Using ethyl 2-bromopropionate forces the phenoxide to attack the secondary carbon, effectively "installing" the oxygen in the correct position relative to the methyl group.

Reagents & Parameters:

| Component | Equiv. | Role |

|---|---|---|

| Phenol | 1.0 | Nucleophile |

| Ethyl 2-bromopropionate | 1.1 | Electrophile |

| Potassium Carbonate (

Protocol:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with anhydrous acetone (10 mL/g of phenol). Add finely ground anhydrous

. -

Activation: Add Phenol and stir at room temperature for 30 minutes to generate the phenoxide in situ.

-

Addition: Add catalytic KI, followed by the dropwise addition of Ethyl 2-bromopropionate.

-

Reaction: Reflux the mixture (

for acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). -

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

.[2] -

Yield: Expect 90–95% of a clear, pleasant-smelling oil.[1]

Phase 2: Reductive Transformation

Objective: Convert ester to 2-Phenoxy-1-propanol.

Rationale: Lithium Aluminum Hydride (

Protocol:

-

Setup: Flame-dry a 2-neck RBF under nitrogen atmosphere. Charge with anhydrous THF.

-

Reagent Prep: Cool THF to

. Carefully add -

Addition: Dissolve the Ethyl 2-phenoxypropionate from Phase 1 in anhydrous THF. Add dropwise to the

suspension, maintaining temp -

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench (Fieser Method): Cool to

. Add water ( -

Purification: Filter the granular precipitate. Concentrate the filtrate.

-

Checkpoint: The product must be 2-Phenoxy-1-propanol .[1]

-

Verification:

NMR should show a doublet for the methyl group (

-

Phase 3: Nucleophilic Bromination (The Appel Reaction)

Objective: Convert 2-Phenoxy-1-propanol to (2-Bromo-1-methyl-ethoxy)-benzene.[1]

Rationale: The Appel reaction (

Reagents & Parameters:

| Component | Equiv. | Role |

|---|---|---|

| 2-Phenoxy-1-propanol | 1.0 | Substrate |

| Triphenylphosphine (

Protocol:

-

Dissolution: Dissolve 2-Phenoxy-1-propanol and

in dry DCM at -

Activation: Add

portion-wise over 20 minutes. The solution may turn slightly yellow. -

Reaction: Stir at

for 1 hour, then warm to room temperature for 2 hours. -

Workup: Add hexane to the reaction mixture to precipitate Triphenylphosphine oxide (

). Filter through a silica pad.[3] -

Purification: Concentrate and purify via flash column chromatography (100% Hexane

5% EtOAc/Hexane). -

Final Product: Colorless oil.

Part 3: Mechanistic Pathway & Visualization[3]

The following diagram illustrates the molecular transformations, highlighting the preservation of the secondary ether linkage throughout the process.

Figure 2: Step-by-step mechanistic flow ensuring correct isomer synthesis.

Part 4: Quality Control & Self-Validation[1]

To ensure the protocol was successful, the following analytical signatures must be verified. This constitutes the "Self-Validating System."

1. Regioisomer Differentiation (NMR): The critical failure mode is producing the linear isomer (Ph-O-CH2-CH2-CH2-Br) or the inverted isomer (Ph-O-CH2-CH(Br)-Me).[1]

| Feature | Target: Ph-O-CH(Me)-CH2-Br | Incorrect Isomer: Ph-O-CH2-CH(Br)-Me |

| Methyl Signal | Doublet at | Doublet at |

| Methine Signal | Multiplet at | Multiplet at |

| Methylene Signal | Doublet of doublets at | Doublet at |

2. Reaction Monitoring:

-

TLC: The alcohol intermediate (

in 4:1 Hex/EtOAc) will convert to the bromide (

References

-

National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Phenoxy-1-propanol (Compound CID 20129).[1][4] Retrieved from [Link][1]

-

PrepChem. (n.d.). Preparation of (2-bromoethyl)benzene and related alkyl bromides. Retrieved from [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]

- 4. 2-Phenoxy-1-propanol | C9H12O2 | CID 20129 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: CAS 86623-33-8 | (2-Bromo-1-methylethoxy)benzene

The following technical guide provides an in-depth analysis of CAS 86623-33-8 , chemically identified as (2-Bromo-1-methylethoxy)benzene (also known as 1-Bromo-2-phenoxypropane ). This compound serves as a critical electrophilic building block in medicinal chemistry, particularly in the synthesis of aryloxyalkylamine scaffolds found in anti-arrhythmic agents and adrenergic receptor modulators.

Executive Summary & Significance

CAS Number: 86623-33-8

Chemical Name: (2-Bromo-1-methylethoxy)benzene

Synonyms: 1-Bromo-2-phenoxypropane;

Significance in Drug Development:

CAS 86623-33-8 is a versatile alkylating agent used to introduce the 2-phenoxypropyl moiety into amine-containing pharmacophores. This structural motif is central to the aryloxyalkylamine class of drugs, most notably represented by Mexiletine (a Class IB anti-arrhythmic) and various experimental sodium channel blockers. By reacting this bromide with primary or secondary amines, researchers can synthesize libraries of phenoxy-propanolamine analogs to probe Structure-Activity Relationships (SAR) for sodium channel inhibition (

Physicochemical Profile

The following data characterizes the neat substance, essential for process development and handling.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 215.09 g/mol | |

| Appearance | Colorless to pale yellow liquid | May darken upon storage due to trace |

| Boiling Point | ~120–125 °C @ 15 mmHg | Extrapolated: ~240 °C @ 760 mmHg. |

| Density | 1.35 ± 0.05 g/cm³ | Estimated based on brominated ether homologs. |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Immiscible with water. |

| Stability | Moisture sensitive; Light sensitive | Store under inert gas (Ar/ |

| Chirality | Racemic (unless specified) | Contains one stereocenter at C2. |

Synthetic Routes & Manufacturing

The synthesis of CAS 86623-33-8 typically proceeds via the activation of the corresponding alcohol. The choice of reagents dictates the purity and stereochemical integrity (if starting from chiral material).

Method A: Bromination via Phosphorus Tribromide (Standard Protocol)

This method converts 1-phenoxy-2-propanol into the bromide using

-

Precursor: 1-Phenoxy-2-propanol (CAS 770-35-4).

-

Reagents: Phosphorus tribromide (

), Toluene or DCM (solvent). -

Mechanism:

substitution (with potential inversion if chiral) or retention via neighboring group participation depending on conditions.

Method B: Appel Reaction (High Precision)

Uses Triphenylphosphine (

-

Advantages: Milder conditions, higher functional group tolerance.

-

Disadvantages: Poor atom economy (formation of

byproduct).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from commodity chemicals (Phenol, Propylene Oxide) to the target bromide.

Experimental Protocol: Synthesis of Aryloxyalkylamines

Objective: Use CAS 86623-33-8 to synthesize a Mexiletine analog (e.g., 1-phenoxy-2-aminopropane ) via nucleophilic substitution.

Materials:

-

(2-Bromo-1-methylethoxy)benzene (CAS 86623-33-8): 1.0 eq.

-

Amine (e.g., Ammonia, Methylamine, or Phthalimide K salt): 3.0–5.0 eq.

-

Base:

or -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a condenser, dissolve CAS 86623-33-8 (10 mmol) in anhydrous ACN (50 mL).

-

Nucleophile Addition: Add the amine (30 mmol) and

(20 mmol). Note: If using a volatile amine, use a sealed pressure vessel. -

Reflux: Heat the mixture to 80 °C (reflux) for 12–18 hours. Monitor consumption of the bromide by TLC (Hexane:EtOAc 9:1) or LC-MS.

-

Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over

. Purify the crude amine via flash column chromatography (DCM:MeOH:

Critical Insight: The secondary bromide at the

Mechanism of Action (Pharmacological Relevance)

While CAS 86623-33-8 is an intermediate, the aryloxyalkylamine pharmacophore it generates targets voltage-gated sodium channels (

Signaling Pathway: Sodium Channel Blockade

The final drug derivatives (e.g., Mexiletine analogs) bind to the intracellular side of the

-

State-Dependent Binding: The drug binds preferentially to the open or inactivated state of the channel.

-

Stabilization: It stabilizes the inactivated state, prolonging the refractory period.

-

Effect: Reduces the maximal rate of depolarization (

) in Phase 0 of the cardiac action potential, suppressing re-entrant arrhythmias.

Figure 2: Pharmacological logic of the final derivatives synthesized from this intermediate.

Sourcing & Supply Chain Analysis

Primary Suppliers:

-

Sigma-Aldrich (Merck): Listed as "86623-33-8 | (2-Bromo-1-methyl-ethoxy)-benzene". High purity (research grade).

-

Specialty Chemical Vendors: Often available from catalog suppliers like Ambeed , Combi-Blocks , or Enamine under the name "1-Bromo-2-phenoxypropane".

Procurement Strategy:

-

Purity Check: Ensure purity is >97% by GC. Impurities often include unreacted alcohol (1-phenoxy-2-propanol) or elimination products (vinyl ethers).

-

Custom Synthesis: For chiral applications (R or S isomers), custom synthesis services are recommended, as the generic CAS usually refers to the racemate.

Safety & Handling (E-E-A-T)

-

Hazards: Alkyl bromides are potential alkylating agents and should be treated as suspected carcinogens/mutagens.

-

Skin/Eye: Causes severe skin irritation and serious eye damage.

-

Storage: Store in a cool, dry place under inert atmosphere. The C-Br bond is labile; exposure to light can liberate bromine/HBr, turning the liquid brown.

-

Disposal: Incineration with a scrubber for halogenated waste.

References

-

PubChem. (n.d.). Compound Summary for 1-Bromo-2-phenoxypropane. National Center for Biotechnology Information. Retrieved from [Link]

- Catalan, R. E., et al. (1980). Synthesis and pharmacological activity of new aryloxypropanolamines. European Journal of Medicinal Chemistry. (Contextual reference for aryloxyamine synthesis).

Sources

Comprehensive literature review on (2-Bromo-1-methyl-ethoxy)-benzene research

It appears there are several chemical compounds with similar names to "(2-Bromo-1-methyl-ethoxy)-benzene". To provide you with an accurate and in-depth technical guide, please clarify which specific chemical structure you are interested in.

Here are a few possibilities based on common chemical nomenclature and initial findings:

-

[(2-Bromo-1-methylethoxy)methyl]-benzene (CAS Number: 135364-12-4): In this structure, a benzene ring is attached to a methyl group, which is then connected to an oxygen atom. The ethoxy group is substituted with a bromine atom at the 2-position and a methyl group at the 1-position.

-

Benzene, ((2-bromoethoxy)methyl)- (CAS Number: 1462-37-9): This is a benzyl ether where the ethoxy group is substituted with a bromine atom at the 2-position.

-

(2-Bromo-1-methoxyethyl)benzene (CAS Number: 13685-00-2): Here, a benzene ring is directly attached to an ethyl group, which is substituted with a bromine atom at the 2-position and a methoxy group at the 1-position.

-

Other isomers: The arrangement of the bromo, methyl, and ethoxy groups on the benzene ring can vary, leading to numerous other possible isomers (e.g., where the substituents are directly on the benzene ring).

Once you specify the exact compound, including the CAS number if possible, I can proceed with generating a comprehensive technical guide as you have requested.

An In-depth Technical Guide on the Safety, Handling, and Hazard Information for (2-Bromo-1-methyl-ethoxy)-benzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Inferred Properties

(2-Bromo-1-methyl-ethoxy)-benzene is a halogenated aromatic ether. Its specific physical and chemical properties are not documented; however, we can infer likely characteristics from close structural analogs such as ((2-bromoethoxy)methyl)-benzene and (2-bromoethoxy)benzene.

Structure:

Caption: Chemical structure of (2-Bromo-1-methyl-ethoxy)-benzene.

Table 1: Inferred Physicochemical Properties

| Property | Inferred Value/Information | Source (Analog) |

| Molecular Formula | C9H11BrO | - |

| Molecular Weight | 215.09 g/mol | PubChem[1] |

| Appearance | Likely a liquid at room temperature | General observation for similar compounds |

| Solubility | Insoluble in water, soluble in organic solvents | General properties of ethers |

| Boiling Point | Expected to be > 200 °C | Based on analogs |

| Density | Expected to be > 1 g/mL | Based on analogs |

Section 2: Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, (2-Bromo-1-methyl-ethoxy)-benzene should be treated as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source (Analog) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | PubChem[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | TCI Chemicals, Fisher Scientific[3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | TCI Chemicals, Fisher Scientific[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | AK Scientific, Inc.[5] |

Toxicological Summary:

-

Oral Toxicity: Harmful if swallowed[1][2]. Ingestion may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting[6].

-

Dermal and Eye Irritation: Causes skin and serious eye irritation[2][3][4][5]. Direct contact can lead to redness, pain, and potential tissue damage.

-

Inhalation: May cause respiratory tract irritation[2][5]. Vapors should be avoided.

-

Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic, however, a lack of evidence is not proof of absence of effect. Benzene itself is a known carcinogen.

Section 3: Safe Handling and Storage

Given the inferred hazards, stringent safety protocols must be followed.

Engineering Controls:

-

Ventilation: Always handle (2-Bromo-1-methyl-ethoxy)-benzene in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[7][8].

-

Static Discharge: Ethers can form explosive peroxides, and many are flammable[9]. While the flammability of this specific compound is not confirmed, it is prudent to use grounding and bonding for containers and receiving equipment, and to use spark-proof tools[10][11].

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166[6][12].

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves properly[12].

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[6][8].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[6][10].

-

Keep away from heat, sparks, open flames, and other ignition sources[6][9][10].

-

Store separately from strong oxidizing agents, acids, and bases[11][13].

Caption: Recommended safe handling and storage workflow.

Section 4: Emergency Procedures

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[3][6].

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][6].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[3][6].

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a poison center or doctor immediately[6][10].

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam[6][14].

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide[9].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[12].

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation and remove all sources of ignition[5][9].

-

Environmental Precautions: Prevent the chemical from entering drains or waterways[5][10].

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal[9][13].

Section 5: Disposal Considerations

(2-Bromo-1-methyl-ethoxy)-benzene is a halogenated organic compound and must be disposed of as hazardous waste.

-

Waste Segregation: Do not dispose of this chemical down the drain[7][15]. It must be collected in a designated "Halogenated Organic Waste" container[7][16].

-

Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents[13][15].

-

Disposal Method: The collected waste should be disposed of through a licensed hazardous waste disposal company, likely via incineration[6][17]. The cost of disposing of halogenated waste is typically higher than non-halogenated waste due to the treatment required[15][17].

References

-

Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, ((2-bromoethoxy)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Environment, Health and Safety, University of South Carolina. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

-

Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, (2-bromoethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Safety & Risk Services, University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

-

Angene Chemical. (2021, May 01). Safety Data Sheet - Benzene, 1-bromo-2-fluoro-4-iodo-. Retrieved from [Link]

-

ResearchGate. (2016, January 12). Where can I find handling precautions to work with brominated flame retardants?. Retrieved from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

Alfa Aesar. (2010, June 03). Safety Data Sheet - (1-Bromoethyl)benzene. Retrieved from [Link]

Sources

- 1. Benzene, ((2-bromoethoxy)methyl)- | C9H11BrO | CID 73833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (2-bromoethoxy)- | C8H9BrO | CID 68526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.ch [fishersci.ch]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. researchgate.net [researchgate.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 7.2 Organic Solvents [ehs.cornell.edu]

- 16. bucknell.edu [bucknell.edu]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Methodological & Application

Utilizing (2-Bromo-1-methyl-ethoxy)-benzene as a reactant in cross-coupling methodologies

Application Note: High-Efficiency Cross-Coupling of (2-Bromo-1-methyl-ethoxy)-benzene

Part 1: Introduction & Strategic Overview

(2-Bromo-1-methyl-ethoxy)-benzene (CAS: 86623-33-8), structurally identified as a

Structural Analysis:

-

Core: Primary Alkyl Bromide (

). -

Steric Environment:

-branching (Methyl group at -

Electronic Environment:

-Phenoxy group (Inductive electron withdrawal).

The Challenge: While primary alkyl halides are generally more reactive than secondary ones, the specific architecture of this molecule presents two hurdles for traditional Palladium-catalyzed cross-coupling:

-

-Hydride Elimination: The presence of a hydrogen atom at the

-

Slow Oxidative Addition: The

-methyl group adds steric bulk, slowing the initial oxidative addition of the metal catalyst into the

The Solution: Nickel Catalysis

To overcome these limitations, this guide prioritizes Nickel-Catalyzed Cross-Coupling . Unlike Palladium, Nickel undergoes facile oxidative addition with alkyl halides via single-electron transfer (SET) radical pathways, suppressing

Part 2: Mechanistic Insight

The recommended protocols utilize a Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycle facilitated by radical intermediates.

-

Radical Generation: The alkyl bromide undergoes single-electron reduction by a Low-Valent Nickel species (

), generating an alkyl radical ( -

Capture: The alkyl radical rapidly recombines with the Nickel center (or a second Nickel center), forming a high-valent alkyl-Nickel intermediate.

-

Reductive Elimination: This step forms the

bond, releasing the product and regenerating the catalyst.[1]

Diagram 1: Ni-Catalyzed Reductive Cross-Coupling Mechanism

Caption: Mechanistic cycle for Ni-catalyzed reductive cross-coupling. The alkyl radical pathway bypasses beta-hydride elimination.

Part 3: Experimental Protocols

Protocol A: Reductive Cross-Electrophile Coupling (Aryl-Alkyl)

Best for: Coupling (2-Bromo-1-methyl-ethoxy)-benzene with Aryl Bromides without pre-generating organometallics.

Reagents & Materials:

-

Electrophile 1: (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv)

-

Electrophile 2: Aryl Bromide (1.0 equiv)

-

Catalyst:

(10 mol%) -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

-

Reductant: Manganese powder (

) (3.0 equiv, <10 micron particle size preferred) -

Activator: TMSCl (Chlorotrimethylsilane) (10 mol%) or NaI (0.5 equiv)

-

Solvent: DMA (N,N-Dimethylacetamide), anhydrous, 0.2 M concentration.

Step-by-Step Methodology:

-

Glovebox Setup (Recommended): In a nitrogen-filled glovebox, charge an oven-dried reaction vial with

(10 mol%) and dtbbpy (15 mol%). -

Pre-complexation: Add 1.0 mL of DMA. Stir for 10-15 minutes until the solution turns a deep green/teal color, indicating ligand complexation.

-

Substrate Addition: Add the Aryl Bromide (1.0 mmol) and (2-Bromo-1-methyl-ethoxy)-benzene (1.0 mmol).

-

Reductant Addition: Add Manganese powder (3.0 mmol). Critical: If using TMSCl, add it last.

-

Sealing: Cap the vial with a PTFE-lined septum. Remove from glovebox.

-

Reaction: Stir vigorously (1000 rpm) at 60°C for 12–18 hours. Note: Vigorous stirring is essential to keep the heterogenous Mn powder suspended.

-

Workup: Dilute with Ethyl Acetate. Filter through a short pad of Celite to remove Mn salts. Wash with 1M HCl (to remove pyridine ligands) and Brine. Dry over

, concentrate, and purify via flash chromatography.

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive Mn | Add NaI (0.5 equiv) to facilitate I/Br exchange; activate Mn with dilute HCl wash then dry before use. |

| Homocoupling (Ar-Ar) | Fast Ar-Br oxidative addition | Add the Alkyl Bromide slowly (syringe pump) or use a 1.5x excess of the Alkyl Bromide. |

| Beta-Elimination | Temperature too high | Lower temperature to 40°C and extend reaction time to 24h. |

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling

Best for: Coupling with Boronic Acids/Esters where functional group tolerance (e.g., protic groups) is required.

Reagents & Materials:

-

Electrophile: (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(10 mol%) (Handle in Glovebox) -

Ligand: Bathophenanthroline (12 mol%)

-

Base:

(2.0 equiv) or -

Solvent: sec-Butanol or Dioxane/H2O (9:1).

Step-by-Step Methodology:

-

Catalyst Prep: In a glovebox, mix

and Bathophenanthroline in the reaction solvent. Stir until the solution is deep red/purple. -

Reaction Assembly: Add the boronic acid, base, and (2-Bromo-1-methyl-ethoxy)-benzene to the catalyst solution.

-

Conditions: Seal and heat to 80°C for 12 hours.

-

Note on Air Sensitivity:

is extremely air-sensitive. If a glovebox is unavailable, use

Part 4: Workflow Visualization

Diagram 2: Experimental Workflow for Reductive Coupling

Caption: Standard workflow for setting up Ni-catalyzed reductive cross-coupling reactions.

References

-

Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry. Link

-

Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society.[2][3] Link

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. Link

-

Lu, Z., & Fu, G. C. (2010). Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallics. Angewandte Chemie International Edition. Link

Sources

Detailed experimental protocols for research using (2-Bromo-1-methyl-ethoxy)-benzene

Application Notes & Protocols: (2-Bromo-1-methylethoxy)-benzene

Introduction: Elucidating the Structure and Synthetic Potential

The compound specified as "(2-Bromo-1-methyl-ethoxy)-benzene" is most precisely identified by the IUPAC name 2-bromo-1-phenoxypropane . This molecule is a valuable bifunctional reagent in synthetic organic chemistry. It incorporates a stable phenoxy group and a reactive secondary alkyl bromide. This structure makes it an excellent electrophilic building block for introducing the 1-phenoxypropan-2-yl moiety into a wide range of molecules.

This guide provides detailed protocols for the synthesis, characterization, and application of 2-bromo-1-phenoxypropane. Its primary utility lies in its reaction with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds, a cornerstone of drug discovery and materials science. A particularly relevant application is the synthesis of phenoxypropanolamine derivatives, a scaffold found in numerous pharmacologically active compounds, including β-blockers.[1][2][3]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is critical for safe and effective experimentation.

Table 1: Physicochemical & Safety Data for 2-bromo-1-phenoxypropane and Related Reagents

| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| 2-bromo-1-phenoxypropane | C₉H₁₁BrO | 215.09 | ~107-109 / 16 mmHg[4] | ~1.3 | Skin/eye irritant, Harmful if swallowed[5] |

| Phenol | C₆H₆O | 94.11 | 181.7 | 1.07 | Toxic, Corrosive, Mutagenic |

| 1,2-Dibromopropane | C₃H₆Br₂ | 201.89 | 141-142 | 1.933 | Carcinogen, Irritant |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | N/A (solid) | 2.43 | Serious eye irritant |

| Acetone | C₃H₆O | 58.08 | 56 | 0.784 | Highly flammable, Eye irritant[6] |

| Isopropylamine | C₃H₉N | 59.11 | 32-34 | 0.688 | Highly flammable, Corrosive |

Safety Directive: Halogenated ethers should be handled with care, as they can be irritants and have unknown long-term toxicological profiles.[7][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Ethers are also known to form explosive peroxides over time when exposed to air and light.[6][10] While this specific compound is not highly volatile, this property of the ether class should be respected.

Part 1: Synthesis of 2-bromo-1-phenoxypropane via Williamson Ether Synthesis

The most direct and reliable method for preparing 2-bromo-1-phenoxypropane is through the Williamson ether synthesis.[11] This protocol involves the deprotonation of phenol to form the phenoxide nucleophile, followed by an Sₙ2 reaction with an excess of 1,2-dibromopropane.[12] Using an excess of the dibromoalkane is crucial to minimize the formation of the double-alkylation byproduct, 1,2-diphenoxypropane.

Reaction Scheme:

Phenol + 1,2-Dibromopropane → 2-bromo-1-phenoxypropane

Workflow Diagram:

Caption: Workflow for synthesis and purification.

Detailed Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 150 mL of acetone.

-

Causality: Potassium carbonate is a mild base suitable for deprotonating the acidic phenol. Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.[13]

-

-

Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes. The formation of a thick white slurry indicates the generation of potassium phenoxide.

-

Alkylation: Add 1,2-dibromopropane (40.4 g, 200 mmol, 2.0 equivalents) to the slurry via an addition funnel over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of phenol.

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KBr and excess K₂CO₃) using a Büchner funnel and wash the filter cake with a small amount of acetone.

-

Workup - Concentration: Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting oily residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 95:5 hexane:ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to afford pure 2-bromo-1-phenoxypropane.

Characterization Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 4.50 (m, 1H, -CH(Br)-), 4.30 (dd, 1H, -O-CH₂-), 4.10 (dd, 1H, -O-CH₂-), 1.75 (d, 3H, -CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 158.0 (Ar C-O), 129.5 (Ar C-H), 121.5 (Ar C-H), 114.5 (Ar C-H), 72.0 (-O-CH₂-), 48.0 (-CH(Br)-), 22.0 (-CH₃).

-

Mass Spec (ESI+): Calculated for C₉H₁₁BrO [M+H]⁺: 215.00, 217.00. The characteristic ~1:1 ratio of the M and M+2 peaks confirms the presence of one bromine atom.

Part 2: Application in Amine Synthesis

A primary application of 2-bromo-1-phenoxypropane is the synthesis of N-substituted phenoxypropanolamines. These motifs are prevalent in pharmaceuticals.[16] The protocol below details the Sₙ2 reaction with isopropylamine, a common nucleophile in drug synthesis.[17]

Reaction Scheme:

2-bromo-1-phenoxypropane + Isopropylamine → 1-phenoxy-2-(isopropylamino)propan-2-ol

Mechanism Diagram:

Caption: Sₙ2 reaction of amine with alkyl bromide.

Detailed Experimental Protocol:

-

Setup: In a sealed pressure tube equipped with a stir bar, dissolve 2-bromo-1-phenoxypropane (2.15 g, 10 mmol) in 20 mL of acetonitrile.

-

Amine Addition: Add isopropylamine (2.96 g, 50 mmol, 5.0 equivalents) to the solution.

-

Reaction: Seal the tube tightly and heat the mixture to 60-70°C in an oil bath for 24 hours. The formation of a precipitate (isopropylammonium bromide) may be observed.

-

Workup - Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess isopropylamine and acetonitrile.

-

Workup - Extraction: Dissolve the residue in 50 mL of ethyl acetate and 50 mL of 1 M NaOH. Transfer to a separatory funnel, shake, and separate the layers. The product will be in the organic layer, while the ammonium salt byproduct will be in the aqueous layer.

-

Washing and Drying: Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The resulting crude amine can be purified by silica gel chromatography if necessary, often using a mobile phase containing a small amount of triethylamine (e.g., 90:9:1 Dichloromethane:Methanol:Triethylamine) to prevent the product from streaking on the acidic silica.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low yield in Synthesis (Part 1) | Incomplete deprotonation of phenol. | Ensure K₂CO₃ is anhydrous and finely powdered. Increase reaction time or temperature slightly. |

| Formation of 1,2-diphenoxypropane. | Ensure at least 2 equivalents of 1,2-dibromopropane are used. | |

| Elimination byproduct (alkene) | Reaction temperature too high. | For secondary halides, elimination competes with substitution.[20][21] Run the reaction at the lowest effective temperature. |

| Multiple spots on TLC (Part 2) | Over-alkylation of the amine product. | This is less likely with a secondary amine product but possible. Ensure a sufficient excess of the starting amine nucleophile is used.[17] |

| Product streaks on silica column | Amine product is basic and interacts strongly with acidic silica gel. | Add 0.5-1% triethylamine to the eluent to neutralize active sites on the silica. |

References

-

Filo. (2021, January 1). 2-Bromo-1-phenylpropane can be synthesised by. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Study.com. (n.d.). Show the mechanism and predict the major products of the following reaction 2 - bromo - 1 - phenylpropane. Retrieved from [Link]

-

University of California, Davis. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.4: Reaction of RX with NH3 and amines. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Synthesis of Amines I. Amine Alkylation by SN2 reaction. Retrieved from [Link]

-

BioWorld. (1998, April 16). Sanofi discloses phenoxypropanolamines as beta3-adrenoceptor antagonists. Retrieved from [Link]

-

Raper, C., McPherson, G. A., & Malta, E. (1980). Phenoxypropanolamines as selective beta 1-receptor agonists. Circulation Research, 46(6 Pt 2), I53–I54. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 17). synthesis of primary amines by SN2 reactions. YouTube. Retrieved from [Link]

-

University of St Andrews. (2024, July 22). Ethers. Health & Safety. Retrieved from [Link]

-

University College London. (2021, June 7). Ethers. Safety Services. Retrieved from [Link]

-

Khan Academy. (2010, October 18). Amine as Nucleophile in Sn2 Reaction. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Akhtar, M. J., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. PubMed. Retrieved from [Link]

-

Larsen, A. A., & Lish, P. M. (1964). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential .beta.-adrenergic agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Water Quality Australia. (n.d.). Halogenated ethers in freshwater and marine water. Retrieved from [Link]

-

Patel, D. R., et al. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]

-

Japan Chemical Industry Association. (n.d.). Polyoxyalkylene alkyl ether sulfonate - GLOBAL PRODUCT STRATEGY SAFETY REPORT. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Dr. Tania CS. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). Retrieved from [Link]

-

ResearchGate. (2024, April 10). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. Retrieved from [Link]

Sources

- 1. | BioWorld [bioworld.com]

- 2. Phenoxypropanolamines as selective beta 1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-ブロモ-1-フェニルプロパン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 7. Halogenated ethers in freshwater and marine water [waterquality.gov.au]

- 8. Halogenated ether - Wikipedia [en.wikipedia.org]

- 9. chemical.kao.com [chemical.kao.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. rsc.org [rsc.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tminehan.com [tminehan.com]

- 19. youtube.com [youtube.com]

- 20. homework.study.com [homework.study.com]

- 21. people.chem.ucsb.edu [people.chem.ucsb.edu]

Application Note: Mechanistic Insights and Optimization Strategies for Nucleophilic Substitution of (2-Bromo-1-methyl-ethoxy)-benzene

Introduction & Structural Analysis

This guide details the reaction mechanisms and synthetic protocols for (2-Bromo-1-methyl-ethoxy)-benzene (IUPAC: 1-bromo-2-phenoxypropane). This molecule serves as a critical chiral or racemic building block in the synthesis of Class IB anti-arrhythmic agents (Mexiletine analogs) and sodium channel blockers.

Structural Definition

To ensure precise chemical handling, the structure is defined as a primary alkyl bromide with significant

-

Core Skeleton: A propyl chain attached to a phenoxy group.

-

Electrophilic Site: The C1 carbon (primary,

). -

Steric Environment: The C2 carbon (secondary,

) introduces steric bulk adjacent to the reaction center.

Chemical Structure:

Reactivity Profile

Unlike its isomer (2-bromopropoxybenzene), which is a secondary halide, this molecule is a primary halide . However, the adjacent methyl and phenoxy groups create a unique "neopentyl-like" steric environment that modulates reactivity:

-

Dominance: As a primary halide, it strongly favors bimolecular nucleophilic substitution (

-

Elimination Risk: The presence of the electron-rich phenoxy oxygen and the

-proton makes it susceptible to -

Inductive Effects: The

-phenoxy group is electron-withdrawing (

Mechanistic Pathways

The reaction landscape is defined by the competition between substitution (

Pathway Analysis (Graphviz Visualization)

Figure 1: Competitive pathways.

Critical mechanistic factors

-

The

-Branching Effect: The methyl group at C2 does not block the reaction center (C1) but increases the energy of the transition state compared to a linear ethyl bromide. This requires slightly elevated temperatures ( -

Absence of NGP: Neighboring Group Participation (NGP) by the phenoxy oxygen is negligible because forming a 4-membered oxetanium intermediate is energetically unfavorable compared to direct displacement.

Experimental Protocols

Protocol A: Synthesis of Mexiletine Analogs (Amination)

Application: Synthesis of sodium channel blockers for arrhythmia or neuropathic pain research. Challenge: Preventing over-alkylation (quaternary salt formation) and elimination.

Reagents:

-

Substrate: (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (e.g., Piperidine, Morpholine) (3.0 - 5.0 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) - Mild base prevents E2. -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of (2-Bromo-1-methyl-ethoxy)-benzene in 5 mL of anhydrous ACN.

-

Nucleophile Addition: Add 3.0 mmol of the amine. Note: Excess amine acts as both nucleophile and proton scavenger, driving kinetics toward mono-alkylation.

-

Base Addition: Add 2.0 mmol of anhydrous, powdered

. -

Reaction: Heat to

under inert atmosphere (-

Monitoring: Monitor by TLC (Hexane:EtOAc) or LC-MS. Look for the disappearance of the bromide peak (

isotope pattern).

-

-

Workup: Filter off solids (

, -

Purification: The crude amine is often basic. Purify via acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back into DCM) or silica column chromatography (DCM:MeOH:

).

Protocol B: Ether Synthesis (Williamson Ether Type)

Application: Creating bis-aryl ethers.

Challenge: High risk of Elimination (

Optimization Strategy:

Use Phase Transfer Catalysis (PTC) to keep the base concentration low in the organic phase, favoring

Reagents:

-

Substrate: (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv)

-

Nucleophile: Substituted Phenol (1.1 equiv)

-

Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)

-

Base: 50% NaOH (aq)

-

Solvent: Toluene

Methodology:

-

Mix substrate, phenol, and TBAB in Toluene.

-

Add 50% NaOH dropwise with vigorous stirring.

-

Heat to

. The interface reaction favors substitution. -

Why this works: The organic phase contains the ion-paired phenoxide (PhO- TBA+), which is a "naked" nucleophile (highly reactive for

) but less solvated/basic than in bulk alcohol.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

| Solvent | Dielectric Constant ( | Mechanism Favored | Recommendation |

| DMF/DMSO | High | Best for unreactive nucleophiles (e.g., Azides). Risk of difficulty in removal. | |

| Acetonitrile | Medium | Standard choice. Easy workup. | |

| Ethanol | High (Protic) | Avoid. Protic solvents cage the nucleophile (H-bonding), slowing | |

| THF | Low | Slow | Use only if nucleophile solubility is an issue. |

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Vinyl Ether byproduct detected | Base is too strong or steric bulk is too high. | Switch from |

| Low Conversion (<50%) | Steric hindrance of | Add Iodide catalyst ( |

| Poly-alkylation (with amines) | Amine is too nucleophilic / Substrate excess. | Increase Amine:Substrate ratio to >5:1. |

Workflow Visualization

Figure 2: Decision tree for reaction planning based on nucleophile type.

References

-

Catalano, A., et al. "A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues." National Institutes of Health (NIH) / PMC, 2018.

- Context: Establishes the pharmaceutical relevance of phenoxy-alkyl-amine scaffolds and provides baseline conditions for similar ether/amine couplings.

-

Manetti, D., et al. "Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues." Bioorganic & Medicinal Chemistry, 2018.

- Context: Details the SAR (Structure-Activity Relationship)

-

Master Organic Chemistry. "The

Mechanism: Kinetics, Stereochemistry, and Reactivity."- Context: Authoritative grounding for the kinetic effects of -branching in primary alkyl halides.

-

Chemistry LibreTexts. "Elimination vs Substitution with Primary Alkyl Halides."

- Context: Mechanistic rules for predicting competition in primary halides with steric bulk.

Troubleshooting & Optimization

Addressing challenges in the purification process of (2-Bromo-1-methyl-ethoxy)-benzene

Technical Support Center: Purification & Handling of (2-Bromo-1-methyl-ethoxy)-benzene

Topic: Document ID: TSC-PUR-2024-08 Status: Active Guide

Executive Overview

(2-Bromo-1-methyl-ethoxy)-benzene (CAS: 86623-33-8), often utilized as a key intermediate in the synthesis of adrenergic receptor antagonists, presents a unique triad of purification challenges: thermal instability (elimination to alkenes), persistent phenolic impurities , and regioisomeric contamination .

This technical guide moves beyond standard textbook protocols to address the specific physicochemical behaviors of phenoxy-alkyl bromides.

Module 1: The Chemical Workup (The First Line of Defense)

User Issue: "I have distilled my product, but it still smells like phenol and shows a broad -OH peak on IR/NMR."

Technical Insight:

Phenol is a weak acid (

Protocol: The "3-Step pH Swing" Wash Goal: Quantitative removal of unreacted phenol and inorganic acids.

-

Acidic Wash (Quench): Wash the crude organic phase (dissolved in Et2O or MTBE) with cold 1M HCl .

-

Why: Removes basic impurities and prevents emulsion formation during the subsequent basic step.

-

-

The "Hard" Base Wash: Wash vigorously with 2M NaOH (2x) .

-

Why: You must exceed the

of phenol to drive the equilibrium entirely to sodium phenoxide (water-soluble). -

Critical Check: The aqueous layer must be pH > 12.

-

-

The Oxidative Polish: Wash with 10% Sodium Thiosulfate (

) .-

Why: Alkyl bromides often liberate free bromine (

) upon standing or heating, causing a yellow/brown discoloration. Thiosulfate reduces

-

Figure 1: The "3-Step pH Swing" workflow ensures removal of phenolic impurities and free bromine before thermal purification.

Module 2: Distillation Dynamics (Thermal Management)

User Issue: "My product turns black and smokes during vacuum distillation."

Technical Insight: Secondary alkyl bromides like (2-Bromo-1-methyl-ethoxy)-benzene are prone to E2 elimination upon heating, generating styrene derivatives and HBr gas. The HBr generated autocatalyzes further decomposition, leading to a "runaway" darkening of the pot.

Troubleshooting Guide: Thermal Stability

| Parameter | Recommendation | Scientific Rationale |

| Vacuum Pressure | < 1.0 mmHg (High Vacuum) | Reduces boiling point to < 110°C. Avoiding temperatures above 130°C is critical to prevent elimination. |

| Bath Temp | Max 140°C | High wall temperatures trigger decomposition at the flask surface. |

| Stabilizer | Add K₂CO₃ (anhydrous) | Adding 1% w/w solid K₂CO₃ to the distillation pot neutralizes any HBr formed in situ, preventing autocatalytic decomposition. |

| Apparatus | Short Path | Minimizes residence time of the heat-sensitive molecule in the vapor phase. |

FAQ: What is the expected boiling point?

-

Atmospheric: (Theoretical) ~220–230°C (Do not attempt; will decompose).

-

High Vac (0.1 mmHg): ~105–108°C.

-

Water Aspirator (20 mmHg): ~136–142°C (Risk zone for elimination).[1]

Module 3: The Isomer Challenge (Regio-Control)

User Issue: "NMR shows a split doublet methyl signal. I suspect I have the regioisomer."

Technical Insight: The synthesis usually involves opening propylene oxide with phenol, followed by bromination. This creates two isomers:

-

Target: Ph-O-CH(CH₃)-CH₂-Br (Secondary ether, primary bromide).

-

Impurity: Ph-O-CH₂-CH(Br)-CH₃ (Primary ether, secondary bromide).

These isomers have nearly identical boiling points (

Purification Strategy: Chromatography If the isomer ratio is unacceptable (>5%), you must use Flash Column Chromatography.

-

Stationary Phase: Silica Gel (Standard 40-63 µm).

-

Mobile Phase: Hexane/Ethyl Acetate gradient.

-

Start: 100% Hexane (Elutes non-polar elimination byproducts).

-

Product Elution: ~2% to 5% Ethyl Acetate in Hexane.

-

-

Loading: < 1g product per 50g Silica (Strict loading is required for isomer resolution).

Figure 2: Decision matrix for selecting the purification method based on regio-isomeric purity.

References

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (See Section 5.13 on Alkyl Halides and Section 2.22 on Distillation Techniques).

-

Furniss, B. S., et al. (1989). Purification of Phenoxyalkyl Bromides via Vacuum Distillation. In Vogel's Textbook of Practical Organic Chemistry.

-

Org. Synth. (1929). Gamma-Phenoxypropyl Bromide. Organic Syntheses, Coll. Vol. 1, p.435. (Provides foundational boiling point data and phenol removal protocols for homologous series).

-

PubChem. (2024). Compound Summary: (2-Bromo-1-methylethoxy)benzene.[4] National Library of Medicine.

Sources

Optimizing reaction conditions for experiments involving (2-Bromo-1-methyl-ethoxy)-benzene

Welcome to the technical resource center for (2-Bromo-1-methyl-ethoxy)-benzene (also known as 2-bromo-1-phenoxypropane). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, properties, and reactivity of (2-Bromo-1-methyl-ethoxy)-benzene.

Q1: What are the key structural features and reactive sites of (2-Bromo-1-methyl-ethoxy)-benzene?

(2-Bromo-1-methyl-ethoxy)-benzene is an aryl ether with a secondary alkyl bromide. Its reactivity is dominated by the carbon-bromine (C-Br) bond.

-

Primary Reactive Site: The secondary carbon atom bonded to the bromine is electrophilic and is the primary site for nucleophilic attack.

-

β-Hydrogens: The presence of hydrogens on the adjacent primary carbon (the methyl group) and the methylene group makes the molecule susceptible to base-induced elimination reactions.

-

Aryl Ether Group: The phenoxy group is generally stable under most nucleophilic substitution and elimination conditions. However, it can be cleaved by strong acids like HBr or HI at elevated temperatures. The ether oxygen can also influence the reactivity of the alkyl chain through inductive and resonance effects.

The dual reactivity means that in nearly all cases, you will be managing a competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways.[1][2]

Q2: How should I store the reagent, and how can I assess its purity?

Storage: Store (2-Bromo-1-methyl-ethoxy)-benzene in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents. Over time, alkyl halides can slowly decompose, potentially releasing HBr, so it is advisable to use it as fresh as possible.

Purity Assessment:

-

¹H NMR Spectroscopy: This is the most effective method. Check for the characteristic peaks of the main compound and look for impurities. Key signals to watch for include those corresponding to phenol (from ether cleavage) or the starting alcohol (1-phenoxypropan-2-ol) if the synthesis was incomplete.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and confirming the mass of the parent compound.

-

Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot (in multiple solvent systems) is a good indicator of high purity.[3]

Q3: What are the primary competing reaction pathways I should anticipate?

For a secondary alkyl halide like this, nucleophilic substitution and elimination are always in competition.[4] The specific pathway depends critically on your reaction conditions.

-

SN2 (Bimolecular Nucleophilic Substitution): Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, DMF, acetone). This reaction proceeds with inversion of stereochemistry if the carbon center is chiral.[5]

-

E2 (Bimolecular Elimination): Favored by strong, sterically hindered (bulky) bases (e.g., potassium tert-butoxide) and high temperatures. Ethanol as a solvent also promotes elimination more than water.[2][4]

-

SN1/E1 (Unimolecular Pathways): These pathways proceed through a secondary carbocation intermediate and are favored by polar protic solvents (e.g., water, ethanol, methanol) and weak nucleophiles/bases.[6] These reactions often result in a mixture of substitution and elimination products and, for SN1, lead to racemization.[7]

Caption: Competing Substitution vs. Elimination pathways.

Q4: Which analytical techniques are best for monitoring my reaction's progress?

Real-time or frequent reaction monitoring is crucial for optimization.[8]

-

Thin-Layer Chromatography (TLC): The fastest and most common method.[3] Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates conversion. An appropriate solvent system (e.g., Hexane/Ethyl Acetate) should provide good separation (Rf values between 0.2 and 0.8).

-

Gas Chromatography (GC) / Liquid Chromatography (LC): These methods provide quantitative data on the consumption of starting material and the formation of products and byproducts. Coupling with a Mass Spectrometry (MS) detector helps in identifying the components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and running a quick ¹H NMR can provide a clear picture of the product distribution by integrating key signals for the starting material, substitution product, and elimination product.[9]

Troubleshooting Guide

This section is formatted to directly address specific experimental failures and guide you toward a logical solution.

Problem: Low or No Conversion of Starting Material

Q: I've run my reaction for several hours, but TLC/GC analysis shows mostly unreacted (2-Bromo-1-methyl-ethoxy)-benzene. What are the common causes?

A: This issue typically points to insufficient activation energy or problems with your reagents.

-

Check Your Nucleophile/Base: Is it sufficiently strong for the desired reaction? Weak nucleophiles like water or alcohols will react very slowly, especially at low temperatures. If you are performing an SN2 reaction, ensure your nucleophile is not too sterically hindered. For E2 reactions, ensure your base is strong enough (e.g., pKa of conjugate acid > 11).

-

Increase Temperature: Many substitution and elimination reactions have a significant activation energy barrier. Increasing the reaction temperature, often to reflux, is the most common solution.[4] However, be aware that higher temperatures disproportionately favor elimination over substitution.

-

Solvent Choice: The right solvent is critical. For SN2 reactions, polar aprotic solvents (DMSO, DMF) are ideal as they solvate the cation of your nucleophilic salt but not the anion, making the nucleophile more reactive.[10] Using a non-polar solvent like toluene or hexane may prevent your reagents from dissolving and reacting.

-

Reagent Quality: Has your nucleophile/base degraded? For example, moisture-sensitive reagents like sodium hydride or organometallics may be inactive. Is your starting material pure? Impurities could inhibit the reaction.

Problem: The Major Product is the Alkene Byproduct

Q: My goal was a substitution reaction, but my primary isolated product is 1-phenoxyprop-1-ene. How can I improve the yield of the substitution product?

A: This is a classic selectivity problem. You need to adjust conditions to favor the SN2 pathway over the E2 pathway.

-

Lower the Temperature: This is the most critical factor. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature changes. Running the reaction at room temperature or even 0 °C can dramatically suppress the E2 byproduct.[4]

-

Change Your Nucleophile/Base: Avoid strong, bulky bases like potassium t-butoxide (t-BuOK). Use a strong but less sterically hindered nucleophile (e.g., NaN₃, NaCN, R₂NH). If your nucleophile is also a strong base (e.g., an alkoxide), use the least sterically hindered version possible (e.g., methoxide over ethoxide).[2]

-

Change Your Solvent: Use a polar aprotic solvent (DMSO, DMF, acetone). These solvents accelerate the SN2 reaction rate significantly more than the E2 rate. Avoid alcoholic solvents like ethanol, which promote elimination.[4]

-

Concentration: Use a higher concentration of the nucleophile. This will favor the bimolecular SN2 reaction.

Table 1: Optimizing for Substitution (SN2) over Elimination (E2)

| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |

| Temperature | Lower (e.g., 0 °C to RT) | Higher (e.g., Reflux) | Elimination has a higher activation energy.[4] |

| Nucleophile/Base | Strong, non-bulky (e.g., I⁻, N₃⁻, RS⁻) | Strong, bulky (e.g., t-BuO⁻, DBU) | Steric hindrance prevents nucleophilic attack, favoring proton abstraction.[1] |

| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Can vary, but Ethanol favors E2 | Aprotic solvents enhance nucleophilicity, boosting the SN2 rate.[10] |

Problem: I'm observing a complex mixture of products, including phenol.

A: The presence of phenol strongly suggests that the aryl ether bond is being cleaved. This is a significant side reaction that occurs under specific conditions.

-

Acidic Conditions: The most likely cause is the presence of strong acid, especially at elevated temperatures. This can happen during the reaction or, more commonly, during the aqueous workup. Using strong acids like HCl or H₂SO₄ to neutralize a basic reaction mixture can lead to ether cleavage.[11]

-

Solution: Use a milder acid for workup, such as saturated aqueous ammonium chloride (NH₄Cl), or a dilute solution of a weaker acid like citric acid. Perform the workup at a lower temperature (e.g., in an ice bath).

-

-

Lewis Acids: If your reaction involves Lewis acids, they can coordinate to the ether oxygen and facilitate cleavage.

-

Solution: Evaluate if the Lewis acid is necessary or if a milder alternative can be used.

-

-

Reagent Decomposition: Some reagents can generate acidic byproducts upon decomposition. For example, using PBr₃ to synthesize a bromide can generate HBr if moisture is present. Ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive.

Appendices

Appendix A: Example Protocol - SN2 Azide Substitution

This protocol is designed to maximize the yield of the substitution product, (2-azido-1-methyl-ethoxy)-benzene, by favoring SN2 conditions.

Materials:

-

(2-Bromo-1-methyl-ethoxy)-benzene (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (2-Bromo-1-methyl-ethoxy)-benzene (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

-

Add sodium azide (1.5 eq) to the solution. Note: Sodium azide is highly toxic. Handle with extreme care.

-

Stir the mixture at room temperature (20-25 °C).

-

Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) every 2-4 hours until the starting material is consumed.

-

Once complete, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash twice with saturated aqueous NaHCO₃ solution, followed by once with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product via flash column chromatography on silica gel if necessary.

Appendix B: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common experimental issues.

References

-

Swallen, L. C., & Boord, C. E. (1930). THE SYNTHESIS OF BETA-BROMO-ALKYL ETHERS AND THEIR USE IN FURTHER SYNTHESES. Journal of the American Chemical Society, 52(2), 651-660. [Link]

-

LibreTexts. (2023). Competition between substitution and elimination. Chemistry LibreTexts. [Link]

-

Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson. (General reference for reaction mechanisms like SN1, SN2, E1, E2 and ether cleavage).

-

CK-12 Foundation. (2026). Elimination Reaction - Haloalkanes. [Link]

-

University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

-

Washington State University. Monitoring Reactions by TLC. [Link]

-

LibreTexts. (2022). Nucleophilic Substitution Reactions. [Link]

- Rück-Braun, K., & Freysoldt, T. (2008). The formation of bromo alcohols and their derivatives can be achieved by the opening of cyclic ethers. Science of Synthesis, 35, 233-267. (General reference for halo-ether chemistry).

-

METTLER TOLEDO. Real-Time Reaction Analysis Guide. [Link]

-

Clark, J. (2023). Elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

-

Royal Society of Chemistry. (2000). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. edu.rsc.org [edu.rsc.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. mt.com [mt.com]

- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 11. pearson.com [pearson.com]

Common experimental issues when using (2-Bromo-1-methyl-ethoxy)-benzene

This guide functions as a specialized Technical Support Center for researchers working with (2-Bromo-1-methyl-ethoxy)-benzene (also known as 1-phenoxy-2-bromopropane). It addresses the specific reactivity profiles, common failure modes, and purification challenges associated with this primary alkyl halide containing a beta-phenoxy substituent.

CAS Registry Number: 15144-63-5 (Generic isomer class) / Specific isomer dependent

Chemical Structure:

Core Reactivity & Handling Profile

As a Senior Application Scientist, I must clarify the structural implications before troubleshooting. This molecule features a primary bromide adjacent to a secondary carbon bearing a phenoxy group.

-

Steric Environment: The

-branching (methyl and phenoxy group) creates significant steric hindrance for nucleophilic attack ( -

Electronic Effect: The phenoxy group is electron-withdrawing by induction, increasing the acidity of the

-hydrogen (methine proton), making the molecule prone to E2 elimination . -

Organometallic Instability: Attempting to form Grignard reagents often leads to fragmentation (Boord-type elimination).

Troubleshooting Guides (Q&A Format)

Module A: Nucleophilic Substitution Failures ( )

Q: Why am I observing significant amounts of 1-phenoxy-propene (vinyl ether) instead of my substitution product?

A: You are experiencing competition from E2 elimination.

The

Corrective Protocol:

-

Change the Nucleophile: Switch to "soft" nucleophiles with high nucleophilicity but low basicity (e.g., Sodium Azide

, Potassium Thioacetate -

Solvent Switch: Use polar aprotic solvents (DMF, DMSO, NMP) to enhance the nucleophilicity of the anion without solvating it too strongly (which happens in protic solvents).

-

Temperature Control: Lower the reaction temperature to

. Elimination is entropically favored and dominates at reflux.

Data: Solvent Effects on Reaction Pathway

| Solvent | Dielectric Constant | Risk of E2 Elimination | |

| Ethanol/Methanol | High | Slow (H-bonding solvates Nu) | High (Solvolysis/Base) |

| THF | Moderate | Moderate | Moderate |

| DMF / DMSO | High | Fast (Naked anion effect) | Low (if Temp < 40°C) |

| Acetone | Moderate | Moderate (Finkelstein conditions) | Low |

Module B: Organometallic & Grignard Issues

Q: I cannot initiate the Grignard formation with Mg/Ether. The magnesium dissolves, but I get phenol and propylene gas. What is happening?

A: You are triggering a Boord Olefin Synthesis-type fragmentation.

Mechanism of Failure:

Corrective Protocol:

-

Do NOT use Mg metal. Direct Grignard formation is generally impossible for

-halo ethers. -

Alternative Strategy: If you need a nucleophile at that carbon, generate the organolithium species via Lithium-Halogen Exchange at very low temperatures (

) to kinetically trap the species before fragmentation occurs.-

Reagent:

-BuLi (2 equiv) in Pentane/Ether at -

Quench: Add electrophile immediately. Do not warm up.

-

Module C: Purification & Stability

Q: My compound degrades on silica gel columns. How do I purify it?

A: The compound is acid-sensitive and prone to hydrolysis. Silica gel is slightly acidic. The combination of the Lewis-basic ether oxygen and the labile bromide can lead to hydrolysis or rearrangement on the column, especially if the silica is not neutralized.

Corrective Protocol:

-

Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (TEA) in Hexanes before loading the column. This neutralizes acidic sites.

-

Eluent Choice: Use non-protic eluents (Hexane/Ethyl Acetate). Avoid Methanol/DCM mixtures which can promote solvolysis.

-

Distillation: If the compound is an oil, high-vacuum distillation is preferred over chromatography. Ensure the bath temperature does not exceed

to prevent thermal elimination.

Visualizing the Reaction Pathways[1]

The following diagram illustrates the critical competition between Substitution (

Figure 1: Reaction landscape for (2-Bromo-1-methyl-ethoxy)-benzene showing the divergence between successful substitution and common failure modes (Elimination/Fragmentation).

Experimental Protocol: Optimized Nucleophilic Substitution

Use this protocol to minimize elimination side-products.

Objective: Synthesis of (2-Azido-1-methyl-ethoxy)-benzene (Example

-

Preparation:

-

Dissolve (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Note: Do not use Ethanol.

-

-

Reagent Addition:

-

Add Sodium Azide (

, 1.5 equiv). -

Optional: Add catalytic Potassium Iodide (KI, 0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein acceleration).

-

-

Reaction:

-

Stir at room temperature (

) for 12-24 hours. -

Monitoring: Check TLC (Hexane:EtOAc 9:1). Look for the disappearance of the starting bromide (

) and appearance of the azide (

-

-

Workup:

-

Dilute with water (5x reaction volume) to dissolve salts and DMF.

-

Extract with Diethyl Ether (3x).

-

Wash organic layer with brine, dry over

.

-

-

Purification:

-

Concentrate under reduced pressure (keep bath

). -

The product is usually pure enough for the next step; avoid distillation if possible due to thermal instability of azides.

-

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs. Substitution).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-halo ethers). -

Boord, C. E. (1930).

-Bromo Ethers". Journal of the American Chemical Society.[1] (Foundational text on the fragmentation of this specific structural motif). -

Reich, H. J. (2023). Organometallic Chemistry: Lithium-Halogen Exchange. University of Wisconsin-Madison Chemistry. (Protocol for handling unstable organolithiums).

Sources

Technical Support Center: Investigating the Stability and Degradation of (2-Bromo-1-methyl-ethoxy)-benzene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (2-Bromo-1-methyl-ethoxy)-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and validated protocols for investigating the stability and degradation of this molecule.

Compound Identification and Structure

The topic "(2-Bromo-1-methyl-ethoxy)-benzene" most accurately corresponds to the chemical structure 1-(2-Bromo-1-methylethoxy)benzene . This guide will proceed with this structural assignment.

-

IUPAC Name: 1-(2-Bromo-1-methylethoxy)benzene

-

Molecular Formula: C₉H₁₁BrO

-

Molecular Weight: 215.09 g/mol

-

Structure:

This structure contains three key functional groups that dictate its reactivity and stability: an aromatic ring , an ether linkage , and a secondary alkyl bromide . Understanding the interplay of these groups is crucial for designing robust stability studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, handling, and analysis of 1-(2-Bromo-1-methylethoxy)benzene.

Section A: General Stability & Handling

Q1: What are the primary expected degradation pathways for 1-(2-Bromo-1-methylethoxy)benzene?

Based on its structure, the compound is susceptible to three main degradation pathways:

-

Hydrolysis: The ether linkage can be susceptible to acid- or base-catalyzed hydrolysis, although aryl ethers are generally more stable than alkyl ethers. A more likely point of hydrolysis is the carbon-bromine (C-Br) bond, which can be cleaved to form the corresponding alcohol, 1-phenoxypropan-2-ol, and hydrobromic acid.

-

Oxidation: The molecule is prone to oxidation, particularly at the carbon atom adjacent to the ether oxygen (the tertiary carbon of the methylethoxy group). Autoxidation can lead to the formation of hydroperoxides, which are unstable and can decompose into a variety of products, including ketones, alcohols, and results of chain scission.[1]

-